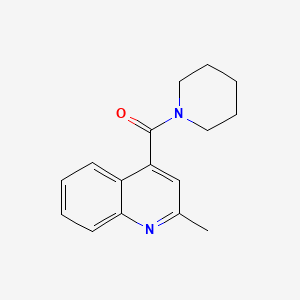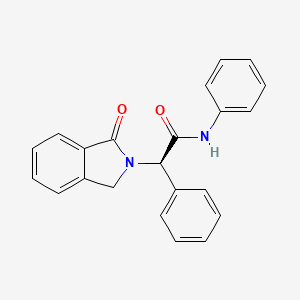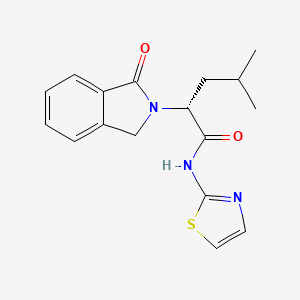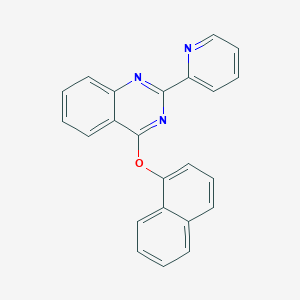![molecular formula C8H10Cl2N2O B7645224 (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a chiral molecule that has two enantiomers, which makes it an interesting target for synthesis and study.
Wirkmechanismus
The mechanism of action of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol is not fully understood, but it is believed to act as an allosteric modulator of enzyme activity. This compound binds to specific sites on enzymes, which alters their conformation and activity. This mechanism of action makes this compound a valuable tool for studying enzyme function and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. It has also been shown to inhibit the activity of phosphatases, which are involved in the dephosphorylation of proteins. These effects make this compound a valuable tool for studying cell signaling and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit inhibitory activity at low concentrations, making it a valuable tool for studying enzyme function. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol. One of the most promising directions is the development of new therapeutic agents based on this compound. This compound has been found to exhibit inhibitory activity against various enzymes that are involved in disease processes, making it a promising lead compound for drug discovery. Another future direction is the study of the structure-activity relationship of this compound. By synthesizing and studying analogs of this compound, researchers may be able to identify more potent and selective inhibitors of enzymes.
Synthesemethoden
The synthesis of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol can be achieved through various methods. One of the most common methods is the asymmetric reduction of 3,5-dichloro-2-pyridinecarboxylic acid, which is catalyzed by chiral reducing agents. This method has been optimized to achieve high yields and enantioselectivity, making it a reliable method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and chemical biology. This compound has been found to exhibit inhibitory activity against various enzymes, including kinases, phosphatases, and proteases, which makes it a promising lead compound for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(4-13)12-8-7(10)2-6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIQREIDEWIFHN-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)

![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)

![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)